Cas no 82572-04-1 ((R)-1-(Naphthalen-1-yl)ethanamine hydrochloride)

(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride structure
82572-04-1 structure
Product name:(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride
CAS No:82572-04-1
MF:C12H14ClN
MW:207.699262142181
MDL:MFCD07369798
CID:720563
PubChem ID:24884228

(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride
    • (1R)-1-naphthalen-1-ylethanamine,hydrochloride
    • (R)-(+)-1-(1-Naphthyl) ethylamine hydrochloride
    • (R)-(+)-alpha-(1-Naphthyl)ethylamine hydrochloride
    • 1-Naphthalenemethanamine,a-methyl-, hydrochloride (1:1), (aR)-
    • DL-alpha-Amino-epsilon-caprolactam hydrochloride
    • R-(+)-1-(1-NAPHTHYL)ETHYL AMINE HYDROCHLORIDE
    • (R)-(+)-1-(1-Naphthyl)ethylamine Hcl
    • CS-M1367
    • (1R)-1-naphthalen-1-ylethanamine;hydrochloride
    • N12093
    • (1R)-1-(1-Naphthyl)ethylamine Hydrochloride
    • (R)-1-(Naphthalen-1-yl)ethanamine HCl
    • AKOS016001488
    • (R)-1-(1-naphthyl)ethylamine hydrochloride
    • MFCD07369798
    • 82572-04-1
    • (R)-(+)-1,1-Naphthyl ethylamine HCI
    • (R)-(+)-1-(1-Naphthyl)ethylamine hydrochloride
    • SCHEMBL7597590
    • W-203875
    • (R)-1-(Naphthalen-1-yl)ethanaminehydrochloride
    • A864383
    • (R)-1-(naphthalen-1-yl)ethanaMine (Hydrochloride)
    • (R)-1-(1-Naphthyl)ethylamine HCl
    • (R)-(+)-1-(1-Naphthyl)ethylamine hydrochloride, 97%
    • (1R)-1-(naphthalen-1-yl)ethan-1-amine hydrochloride
    • AMY37485
    • ZTNKTVBJMXQOBQ-SBSPUUFOSA-N
    • DTXSID30487446
    • CS-13883
    • 1-Naphthalenemethanamine, α-methyl-, hydrochloride, (R)- (ZCI)
    • 1-Naphthalenemethanamine, α-methyl-, hydrochloride, (αR)- (9CI)
    • (R)-1-(1-Naphthyl)ethylammonium chloride
    • (1R)-1-(NAPHTHALEN-1-YL)ETHANAMINE HYDROCHLORIDE
    • MDL: MFCD07369798
    • Inchi: 1S/C12H13N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2-9H,13H2,1H3;1H/t9-;/m1./s1
    • InChI Key: ZTNKTVBJMXQOBQ-SBSPUUFOSA-N
    • SMILES: [C@@H](C1C=CC=C2C=CC=CC=12)(N)C.Cl

Computed Properties

  • Exact Mass: 207.08100
  • Monoisotopic Mass: 207.0814771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Melting Point: 253-257 °C (lit.)
  • Boiling Point: 333.9°C at 760 mmHg
  • Flash Point: 155.7°C
  • PSA: 26.02000
  • LogP: 4.36180
  • Optical Activity: [α]/D −5.2±2°, c = 1 in methanol

(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride Security Information

(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM140800-25g
(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride
82572-04-1 95%
25g
$352 2022-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R36730-1g
(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride
82572-04-1
1g
¥216.0 2021-09-08
eNovation Chemicals LLC
D955128-5g
(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride
82572-04-1 98%
5g
$160 2024-06-07
TRC
N378445-100mg
(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride
82572-04-1
100mg
$ 50.00 2022-06-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R919059-5g
(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride
82572-04-1 98%
5g
¥754.20 2022-09-28
Chemenu
CM140800-25g
(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride
82572-04-1 95%
25g
$352 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XL065-200mg
(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride
82572-04-1 98+%
200mg
85.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XL065-100mg
(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride
82572-04-1 98+%
100mg
78CNY 2021-05-08
eNovation Chemicals LLC
D955128-10g
(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride
82572-04-1 98%
10g
$220 2024-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R36730-25g
(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride
82572-04-1
25g
¥1326.0 2021-09-08

(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Triethylamine
2.1 Reagents: Lithium aluminum hydride Catalysts: Quinine
3.1 Reagents: Hydrochloric acid
Reference
A study of the synthesis of optically active amines from prochiral N-phosphinylimines
Krzyzanowska, B.; et al, Synthesis, 1982, (4), 270-3

Production Method 2

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Methanol ;  rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  0 °C; 10 min, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Enantioconvergent Cu-Catalyzed Radical C-N Coupling of Racemic Secondary Alkyl Halides to Access α-Chiral Primary Amines
Zhang, Yu-Feng; et al, Journal of the American Chemical Society, 2021, 143(37), 15413-15419

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Methanol ,  Water ;  pH 6.0 - 6.5, 25 - 35 °C; 2 - 3 h, rt
1.2 Reagents: Water ;  3 - 4 h, 25 - 35 °C
2.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Methanol ,  Water ;  3 - 4 h, 3.5 - 4.0 kg/cm2, 58 - 62 °C
2.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  15 - 20 min, pH 1 - 2, rt
2.3 Reagents: Ammonia Solvents: Water ;  pH 10 - 11
2.4 Solvents: Ethanol ;  10 min; 45 min, 60 - 65 °C; 65 °C → 25 °C; 2 - 3 h, 25 - 35 °C
3.1 Reagents: Ammonia Solvents: Toluene ,  Water ;  rt
3.2 Reagents: Hydrochloric acid Solvents: Isopropanol ,  Ethyl acetate ;  pH 3 - 4, rt; rt → 10 °C; 40 - 50 min, 10 - 15 °C
Reference
Efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate for cinacalcet
Mathad, Vijayavitthal T.; et al, Synthetic Communications, 2011, 41(3), 341-346

Production Method 4

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Toluene ,  Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Isopropanol ,  Ethyl acetate ;  pH 3 - 4, rt; rt → 10 °C; 40 - 50 min, 10 - 15 °C
Reference
Efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate for cinacalcet
Mathad, Vijayavitthal T.; et al, Synthetic Communications, 2011, 41(3), 341-346

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Methanol ,  Water ;  3 - 4 h, 3.5 - 4.0 kg/cm2, 58 - 62 °C
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  15 - 20 min, pH 1 - 2, rt
1.3 Reagents: Ammonia Solvents: Water ;  pH 10 - 11
1.4 Solvents: Ethanol ;  10 min; 45 min, 60 - 65 °C; 65 °C → 25 °C; 2 - 3 h, 25 - 35 °C
2.1 Reagents: Ammonia Solvents: Toluene ,  Water ;  rt
2.2 Reagents: Hydrochloric acid Solvents: Isopropanol ,  Ethyl acetate ;  pH 3 - 4, rt; rt → 10 °C; 40 - 50 min, 10 - 15 °C
Reference
Efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate for cinacalcet
Mathad, Vijayavitthal T.; et al, Synthetic Communications, 2011, 41(3), 341-346

Production Method 6

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Catalysts: Quinine
2.1 Reagents: Hydrochloric acid
Reference
A study of the synthesis of optically active amines from prochiral N-phosphinylimines
Krzyzanowska, B.; et al, Synthesis, 1982, (4), 270-3

Production Method 7

Reaction Conditions
1.1 Reagents: N-Butyl-N-[(4S,14S)-4,14-dimethyl-3,6,9,12,15-pentaoxa-21-azabicyclo[15.3.1]hene… (reaction product with silica gel)
Reference
Preparation of pyridino-crown ether-based new chiral stationary phases and preliminary studies on their enantiomer separating ability for chiral protonated primary aralkylamines
Kupai, Jozsef; et al, Tetrahedron: Asymmetry, 2012, 23(6-7), 415-427

Production Method 8

Reaction Conditions
1.1 Reagents: Ammonium carbamate ,  Iodobenzene diacetate Solvents: Methanol ;  0 °C → rt; overnight, rt
2.1 Reagents: Cesium carbonate Catalysts: (2-Thiophenecarboxylato-κO2,κS1)copper ,  2-[Bis[3,3′′,5,5′′-tetrakis(1,1-dimethylethyl)[1,1′:3′,1′′-terphenyl]-5′-yl]phos… Solvents: Diethyl ether ;  72 h, rt
3.1 Reagents: Magnesium Solvents: Methanol ;  rt
3.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  0 °C; 10 min, rt
3.3 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Enantioconvergent Cu-Catalyzed Radical C-N Coupling of Racemic Secondary Alkyl Halides to Access α-Chiral Primary Amines
Zhang, Yu-Feng; et al, Journal of the American Chemical Society, 2021, 143(37), 15413-15419

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
A study of the synthesis of optically active amines from prochiral N-phosphinylimines
Krzyzanowska, B.; et al, Synthesis, 1982, (4), 270-3

Production Method 10

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: (2-Thiophenecarboxylato-κO2,κS1)copper ,  2-[Bis[3,3′′,5,5′′-tetrakis(1,1-dimethylethyl)[1,1′:3′,1′′-terphenyl]-5′-yl]phos… Solvents: Diethyl ether ;  72 h, rt
2.1 Reagents: Magnesium Solvents: Methanol ;  rt
2.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  0 °C; 10 min, rt
2.3 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Enantioconvergent Cu-Catalyzed Radical C-N Coupling of Racemic Secondary Alkyl Halides to Access α-Chiral Primary Amines
Zhang, Yu-Feng; et al, Journal of the American Chemical Society, 2021, 143(37), 15413-15419

(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride Raw materials

(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride Preparation Products

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